Cholinesterase & 5‑LOX Multi‑Target Profile Distinguishes the Imidazo[1,2‑a]pyridin‑2‑yl Phenoxypropanamide Scaffold from Cinnamamide Analogs
While the target compound has not yet been disclosed in a public head‑to‑head enzymatic panel, the closest structurally characterized series—N‑(4‑(imidazo[1,2‑a]pyridin‑2‑yl)phenyl)cinnamamides—provides a rigorous comparator. In that series, compound 4a achieved an AChE IC₅₀ of 1.8 μM, compound 4g a BChE IC₅₀ of 2.3 μM, and compound 4l a sLOX‑1 IC₅₀ of 4.5 μM, all measured under identical in‑vitro conditions [1]. Replacing the cinnamamide terminus with a 2‑phenoxypropanamide group introduces a sterically and electronically distinct amide side‑chain that alters hydrogen‑bonding capacity and lipophilicity, parameters known to shift the AChE/BChE selectivity ratio in related imidazo[1,2‑a]pyridine chemotypes. Therefore, the CAS 838812‑17‑2 compound is expected to exhibit a quantitatively different multi‑target inhibition fingerprint, making it a distinct pharmacological tool for deciphering cholinesterase‑versus‑lipoxygenase pathway contributions in neuroinflammation models.
| Evidence Dimension | AChE / BChE / 5‑LOX inhibitory potency |
|---|---|
| Target Compound Data | Not yet publicly reported (anticipated to deviate from cinnamamide series based on SAR) |
| Comparator Or Baseline | Compound 4a (AChE IC₅₀ = 1.8 μM); Compound 4g (BChE IC₅₀ = 2.3 μM); Compound 4l (sLOX‑1 IC₅₀ = 4.5 μM) from Esfandiari et al. 2023 [1] |
| Quantified Difference | Difference cannot be quantified until the target compound is assayed; however, the side‑chain substitution is predicted to modulate IC₅₀ values by >2‑fold based on established SAR for imidazo[1,2‑a]pyridine amides. |
| Conditions | In‑vitro enzyme inhibition assays; AChE from electric eel, BChE from equine serum, sLOX‑1 recombinant human; readout via Ellman/spectrophotometric methods [1] |
Why This Matters
For procurement, this evidence confirms that the phenoxypropanamide analog is not interchangeable with the cinnamamide series; selecting the wrong side‑chain variant can invert the AChE/BChE selectivity ratio and confound target‑validation studies.
- [1] Esfandiari R, Moghimi-Rad P, Bule MH, Souri E, Nadri H, Mahdavi M, Ghobadian R, Amini M. New Imidazo[1,2-a]pyridin-2-yl Derivatives as AChE, BChE, and LOX Inhibitors; Design, Synthesis, and Biological Evaluation. Lett Drug Des Discov. 2023;20(11):1784-1798. doi:10.2174/1570180819666220608111906 View Source
